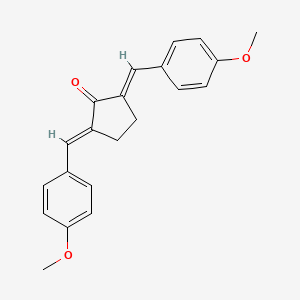
2,5-Bis(4-methoxybenzylidene)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-metoxibencilideno)ciclopentanona es un compuesto orgánico con la fórmula molecular C21H20O3. Es conocido por su estructura distintiva, que incluye dos grupos 4-metoxibencilideno unidos a un núcleo de ciclopentanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,5-Bis(4-metoxibencilideno)ciclopentanona típicamente involucra la reacción de condensación entre ciclopentanona y 4-metoxibenzaldehído. La reacción se lleva a cabo generalmente en presencia de una base, como hidróxido de sodio o hidróxido de potasio, bajo condiciones de reflujo. La mezcla de reacción se enfría luego, y el producto se aísla por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2,5-Bis(4-metoxibencilideno)ciclopentanona no están ampliamente documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2,5-Bis(4-metoxibencilideno)ciclopentanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro correspondientes.
Sustitución: Los grupos metoxilo pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar para reacciones de sustitución.
Productos principales formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro con dobles enlaces reducidos.
Sustitución: Compuestos con grupos metoxilo sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto ha mostrado potencial como inhibidor de ciertas enzimas y vías biológicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades ópticas y electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2,5-Bis(4-metoxibencilideno)ciclopentanona implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, se ha demostrado que inhibe la actividad de la tirosinasa, una enzima involucrada en la síntesis de melanina, al unirse a su sitio activo.
Comparación Con Compuestos Similares
2,5-Bis(4-metoxibencilideno)ciclopentanona se puede comparar con otros compuestos similares, como:
2,5-Bis(4-hidroxibencilideno)ciclopentanona: Este compuesto tiene grupos hidroxilo en lugar de grupos metoxilo y exhibe diferente reactividad química y actividad biológica.
2,5-Bis(4-clorobencilideno)ciclopentanona: La presencia de átomos de cloro altera las propiedades electrónicas y la reactividad del compuesto.
La singularidad de 2,5-Bis(4-metoxibencilideno)ciclopentanona radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
5447-53-0 |
|---|---|
Fórmula molecular |
C21H20O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C21H20O3/c1-23-19-9-3-15(4-10-19)13-17-7-8-18(21(17)22)14-16-5-11-20(24-2)12-6-16/h3-6,9-14H,7-8H2,1-2H3/b17-13+,18-14+ |
Clave InChI |
DWPJEPVQLUJRMB-HBKJEHTGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OC)/CC2 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)OC)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate](/img/structure/B11708805.png)
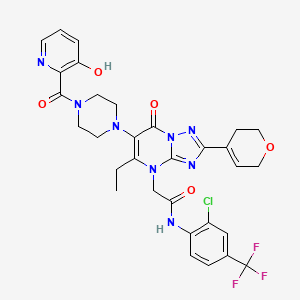

![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
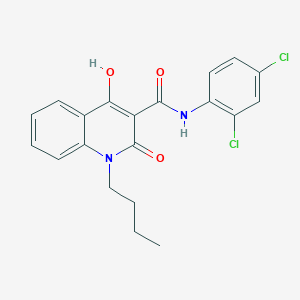
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)

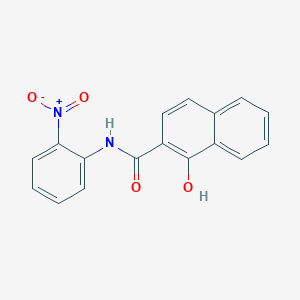
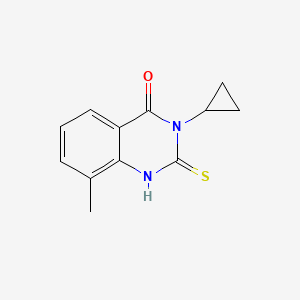
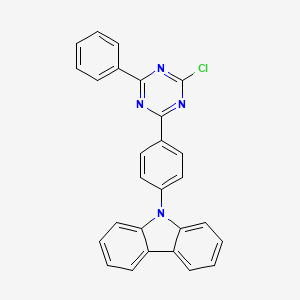
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
